1,10-Dodecanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

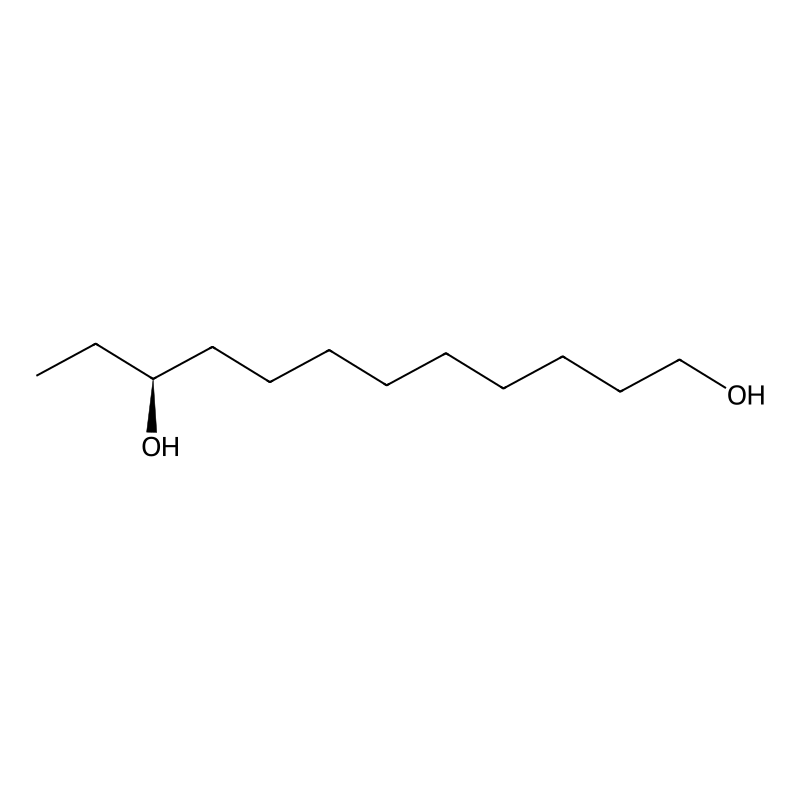

1,10-Dodecanediol, also known as 1,12-Dodecanediol or dodecamethylene glycol, is a linear aliphatic diol with the chemical formula C₁₂H₂₆O₂. This compound features two hydroxyl groups at each end of a twelve-carbon chain, making it a valuable intermediate in various chemical syntheses. With a molar mass of approximately 202.34 g/mol, it exists as a solid at room temperature, with a melting point of about 79 °C and a boiling point of 324 °C . The structure can be represented as HO(CH₂)₁₂OH, indicating the presence of two alcohol functional groups.

- Esterification: It can react with carboxylic acids to form esters, which are commonly utilized in the production of polyesters.

- Ether Formation: The compound can undergo dehydration reactions to form ethers when reacted with alkyl halides or other alcohols.

- Oxidation: Oxidation reactions can convert the hydroxyl groups into carbonyl groups, leading to ketones or aldehydes depending on the conditions and reagents used .

Several methods exist for synthesizing 1,10-Dodecanediol:

- Hydrogenation of Dodecanal: One common method involves the catalytic hydrogenation of dodecanal (a fatty aldehyde), converting it into dodecanediol.

- Reduction of Dodecanoic Acid: Another approach is the reduction of dodecanoic acid using reducing agents such as lithium aluminum hydride or borane.

- Via Ethylene Oxide: The polymerization of ethylene oxide can also yield dodecanediol through controlled ring-opening reactions .

1,10-Dodecanediol finds numerous applications across various industries:

- Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent in creams and lotions.

- Polymer Production: It serves as a building block for producing polyesters and polyurethanes.

- Surfactants: Its surfactant properties enable its use in detergents and cleaning products.

- Pharmaceuticals: The compound is utilized in drug formulation processes due to its solubility characteristics .

Studies exploring the interactions of 1,10-Dodecanediol with other compounds have indicated its potential as a biodegradable surfactant. Research has focused on its interactions with various biomolecules and its role in enhancing solubility and stability in formulations. For instance, its ability to form complexes with certain drugs has been investigated to improve bioavailability .

1,10-Dodecanediol shares structural similarities with several other diols and glycols. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Ethanediol | C₂H₆O₂ | Commonly known as ethylene glycol; used as antifreeze. |

| 1,3-Propanediol | C₃H₈O₂ | Used in cosmetics; more hydrophilic than dodecanediol. |

| 1,6-Hexanediol | C₆H₁₄O₂ | Used in polymer production; shorter carbon chain. |

| 1,2-Dodecanediol | C₁₂H₂₆O₂ | Similar structure but differs in hydroxyl positioning. |

Uniqueness of 1,10-Dodecanediol

What sets 1,10-Dodecanediol apart from these compounds is its specific chain length and the positioning of hydroxyl groups at both terminals of the dodecane chain. This configuration allows for unique physical properties such as higher melting points and better compatibility with lipophilic substances compared to shorter-chain diols.